molecular formula C25H26N2O6S B11298383 N-[2-(4-Sulfamoylphenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-[2-(4-Sulfamoylphenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11298383
M. Wt: 482.5 g/mol
InChI Key: WXILZNXNLJJJGC-UHFFFAOYSA-N
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Description

N-[2-(4-Sulfamoylphenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of sulfamoylphenyl and furochromenyl groups, which contribute to its diverse chemical properties and reactivity.

Properties

Molecular Formula

C25H26N2O6S

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H26N2O6S/c1-14-13-32-23-16(3)24-21(12-20(14)23)15(2)19(25(29)33-24)8-9-22(28)27-11-10-17-4-6-18(7-5-17)34(26,30)31/h4-7,12-13H,8-11H2,1-3H3,(H,27,28)(H2,26,30,31)

InChI Key

WXILZNXNLJJJGC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Sulfamoylphenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Sulfamoylphenyl Intermediate: This step involves the reaction of a suitable phenyl compound with sulfamoyl chloride under controlled conditions.

    Preparation of the Furochromenyl Intermediate: This involves the cyclization of appropriate precursors to form the furochromenyl ring system.

    Coupling Reaction: The final step involves coupling the sulfamoylphenyl and furochromenyl intermediates using reagents such as coupling agents and catalysts to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Sulfamoylphenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-Sulfamoylphenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-Sulfamoylphenyl)ethyl]-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Sulfamoylphenyl)ethyl]acetamide: Shares the sulfamoylphenyl group but differs in the acetamide moiety.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar sulfamoylphenyl group but with different substituents on the benzamide ring.

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